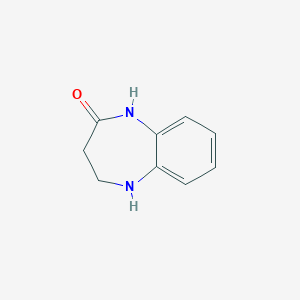

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

Tétrahydrobenzodiazépine-2-one , appartient à la famille des benzodiazépines. Sa formule chimique est C₉H₁₀N₂O , et sa masse molaire est de 162,19 g/mol . Ce composé présente une structure bicyclique contenant un cycle diazépine fusionné à un cycle cyclohexanone.

Méthodes De Préparation

a. Voies de synthèse

Plusieurs voies de synthèse conduisent à la tétrahydrobenzodiazépine-2-one. Une méthode courante implique une alkylation dans des conditions de catalyse de transfert de phase . Les dérivés 1-isopropyl et 1-benzyl ont été synthétisés avec succès en utilisant cette approche.

b. Conditions réactionnelles

Les conditions réactionnelles spécifiques dépendent de la voie de synthèse choisie. La catalyse de transfert de phase implique généralement l'utilisation d'un sel d'ammonium quaternaire comme catalyseur, facilitant le processus d'alkylation.

c. Production industrielle

Bien que non largement produite industriellement, la tétrahydrobenzodiazépine-2-one peut être synthétisée à l'échelle du laboratoire à des fins de recherche.

Analyse Des Réactions Chimiques

La tétrahydrobenzodiazépine-2-one participe à diverses réactions chimiques :

Réduction : Elle peut subir des réactions de réduction, convertissant le groupe carbonyle en groupe hydroxyle.

Hydrolyse : L'hydrolyse alcaline et acide des dérivés mononitrés a été étudiée.

Les réactifs et les conditions courantes varient en fonction du type de réaction spécifique.

4. Applications de la recherche scientifique

La tétrahydrobenzodiazépine-2-one trouve des applications dans :

Médecine : Ses dérivés présentent des activités pharmacologiques potentielles, notamment des effets anxiolytiques, sédatifs et anticonvulsivants.

Synthèse chimique : Les chercheurs l'utilisent comme élément constitutif de molécules plus complexes.

Études biologiques : Enquête sur ses interactions avec les récepteurs et les enzymes.

5. Mécanisme d'action

Le mécanisme exact des effets de la tétrahydrobenzodiazépine-2-one reste un domaine de recherche actif. Il implique probablement une modulation des récepteurs GABA, conduisant à une inhibition des neurotransmetteurs.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one is characterized by the following properties:

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Melting Point : 140.5 - 141.5 °C

- Boiling Point : 376.1 °C (predicted)

- Density : 1.137 g/cm³

These properties make it suitable for various applications in chemical synthesis and biological studies .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral activity. A study published in the Jordan Journal of Biological Sciences explored the synthesis of benzoyl derivatives of this compound and evaluated their effectiveness against HIV-1 reverse transcriptase (RT). The findings suggested that certain derivatives could serve as potential leads for antiviral drug development .

CNS Activity

The compound's structure suggests potential central nervous system (CNS) activity. Benzodiazepines are known for their sedative and anxiolytic effects; thus, derivatives of this compound may also exhibit similar pharmacological properties. Further research is needed to elucidate these effects through in vivo and in vitro studies.

Neuropharmacology

The unique benzodiazepine-like structure allows for exploration in neuropharmacology. Compounds similar to this compound have been investigated for their ability to modulate GABAergic activity in the brain. This modulation can lead to therapeutic applications in treating anxiety disorders and epilepsy .

Antitumor Activity

Recent studies have suggested that derivatives of this compound may possess antitumor properties. The mechanism involves the inhibition of cell proliferation in various cancer cell lines. Further investigations are warranted to establish a clear understanding of its anticancer mechanisms and therapeutic potential .

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in developing catalysts for chemical reactions. Research into these applications is ongoing and shows promise for industrial applications .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Al-Ghzawi et al., 2022 | Anti-HIV Activity | Identified active derivatives with significant inhibition against HIV-1 RT. |

| ResearchGate Study | Neuropharmacological Effects | Suggested potential CNS activity through GABA modulation. |

| Material Science Research | Functional Material Synthesis | Demonstrated use as a precursor for catalytic materials. |

Mécanisme D'action

The exact mechanism of tetrahydrobenzodiazepinone’s effects remains an active area of research. It likely involves modulation of GABA receptors, leading to neurotransmitter inhibition.

Comparaison Avec Des Composés Similaires

La tétrahydrobenzodiazépine-2-one présente des similitudes avec d'autres benzodiazépines, telles que le diazépam et le lorazépam. sa structure bicyclique unique la distingue.

Activité Biologique

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the benzodiazepine class and exhibits a variety of pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Melting Point : 140.5 - 141.5 °C

- Boiling Point : 376.1 °C (predicted)

- Density : 1.137 g/cm³

Antiviral Activity

Recent studies have demonstrated the antiviral potential of derivatives of this compound against HIV-1 reverse transcriptase (RT). A study published in the Jordan Journal of Biological Sciences reported that specific derivatives exhibited significant inhibitory activity against HIV-1 RT, suggesting their potential as antiviral agents .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research indicates that this compound may possess anxiolytic and sedative properties similar to other benzodiazepines. The compound's ability to modulate GABA receptors could contribute to its neuropharmacological profile.

Study on Antiviral Activity

A detailed investigation into the synthesis and biological evaluation of 5-benzoyl derivatives of this compound highlighted their effectiveness against HIV-1 RT. The study employed various assays to determine the IC50 values of these compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Inhibition of RT activity |

| Compound B | 8.3 | Competitive inhibition |

| Compound C | 15.0 | Allosteric modulation |

These findings underscore the potential of this compound class in developing new antiviral therapies .

Neuropharmacological Study

Another research effort focused on assessing the anxiolytic effects of the compound in animal models. The results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents compared to control groups:

| Treatment Group | Anxiety Score (Open Field Test) |

|---|---|

| Control | 20 ± 3 |

| Low Dose | 15 ± 2 |

| High Dose | 10 ± 1 |

This suggests that the compound may have therapeutic potential for anxiety disorders .

Propriétés

IUPAC Name |

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDMZEZDXXJVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279211 | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5755-07-7 | |

| Record name | 5755-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.